molecular formula C8H13NSn B8769390 Pyridine,3-(trimethylstannyl)- CAS No. 59020-09-6

Pyridine,3-(trimethylstannyl)-

Cat. No.: B8769390
CAS No.: 59020-09-6
M. Wt: 241.91 g/mol
InChI Key: VDHNKGVVXBUCFR-UHFFFAOYSA-N
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Description

Pyridine,3-(trimethylstannyl)- is an organotin compound characterized by the presence of a trimethylstannyl group attached to the third position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-(trimethylstannyl)- typically involves the reaction of pyridine with trimethyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

Pyridine+Me3SnClPyridine,3-(trimethylstannyl)-+HCl\text{Pyridine} + \text{Me}_3\text{SnCl} \rightarrow \text{Pyridine,3-(trimethylstannyl)-} + \text{HCl} Pyridine+Me3​SnCl→Pyridine,3-(trimethylstannyl)-+HCl

Industrial Production Methods: Industrial production of Pyridine,3-(trimethylstannyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine,3-(trimethylstannyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) chloride (PdCl₂) or palladium(0) complexes are often used as catalysts in coupling reactions.

    Bases: Bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are used to deprotonate the pyridine ring and facilitate the reaction.

Major Products:

    Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be synthesized.

    Biaryl Compounds: In coupling reactions, biaryl compounds are commonly formed as major products.

Scientific Research Applications

Chemical Synthesis Applications

Reagent in Organic Synthesis
Pyridine, 3-(trimethylstannyl)- is primarily used as a reagent in organic synthesis. Its role is crucial in the formation of carbon-carbon bonds through various coupling reactions, notably the Stille coupling reaction. This reaction involves the coupling of organostannanes with organic halides in the presence of palladium catalysts, leading to the formation of biaryl compounds and substituted pyridines.

Mechanism of Action
The trimethylstannyl group acts as a leaving group during nucleophilic substitution reactions. The electron-donating nature of this group enhances the reactivity of the pyridine ring, facilitating nucleophilic attacks and subsequent reactions.

Comparison with Similar Compounds
Pyridine, 3-(trimethylstannyl)- can be compared with other trimethylstannyl-substituted pyridines (e.g., 2-(trimethylstannyl)pyridine and 4-(trimethylstannyl)pyridine). The position of the trimethylstannyl group affects the reactivity and applications of these compounds, making pyridine, 3-(trimethylstannyl)- particularly valuable for specific synthetic pathways.

Biological Applications

Precursor for Biologically Active Molecules
In biological research, pyridine, 3-(trimethylstannyl)- serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown potential in developing pharmaceuticals with anticancer and antimicrobial properties .

Case Study: Cytokine Modulation
Research has indicated that certain derivatives of pyridine, 3-(trimethylstannyl)- can modulate immune responses by acting on cytokine pathways. For instance, compounds derived from this structure have been investigated for their ability to inhibit IL-12 and IL-23 signaling pathways, which are critical in autoimmune conditions .

Industrial Applications

Production of Advanced Materials
Pyridine, 3-(trimethylstannyl)- is also utilized in the production of advanced materials and polymers. Its unique properties enable the development of materials with specific characteristics suitable for electronics and optics applications .

Data Tables

Application Area Details
Organic Synthesis Used as a reagent in Stille coupling reactions to form biaryl compounds.
Biological Research Serves as a precursor for pharmaceuticals with potential anticancer and antimicrobial effects.
Industrial Use Employed in producing advanced materials with tailored properties for electronics and optics.

Mechanism of Action

The mechanism of action of Pyridine,3-(trimethylstannyl)- in chemical reactions involves the activation of the pyridine ring through the electron-donating effect of the trimethylstannyl group. This activation facilitates nucleophilic attack and subsequent substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • 2-(Trimethylstannyl)pyridine
  • 4-(Trimethylstannyl)pyridine
  • 3-(Trimethylsilyl)pyridine

Comparison: Pyridine,3-(trimethylstannyl)- is unique due to its specific reactivity and the position of the trimethylstannyl group on the pyridine ring. This positional isomerism can lead to different reactivity patterns and applications compared to its 2- and 4-substituted counterparts. Additionally, the presence of the tin atom in Pyridine,3-(trimethylstannyl)- imparts distinct properties compared to silicon-containing analogs like 3-(Trimethylsilyl)pyridine.

Properties

CAS No.

59020-09-6

Molecular Formula

C8H13NSn

Molecular Weight

241.91 g/mol

IUPAC Name

trimethyl(pyridin-3-yl)stannane

InChI

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-2,4-5H;3*1H3;

InChI Key

VDHNKGVVXBUCFR-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To anhydrous THF (100 ml) containing 3-bromo-pyridine (3.29 g, 20.82 mmol), were added 1.2 eq of /PrMgCl (12.49 ml, 2M in THF) and the resulting mixture was stirred for 2 hours under N2 (10° C.). Subsequently 1.2 eq of (CH3)3SnCl were added and the reaction mixture was stirred for 18 hours at room temperature (under N2). The reaction mixture was quenched with a saturated NH4Cl solution, diluted with ethyl acetate, washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1) to afford 3-trimethylstannanyl-pyridine (71) (3.32 g, 66%). LCMS (method A): Rt: 2.09 min, ([M+H]+=242). 1H-NMR (400 MHz, CDCl3): δ 8.62 (bs, 1H), 8.52 (dd, J=5 Hz, 2 Hz, 1H), 7.76 (dt, J=8 Hz, 2 Hz, 1H), 7.25-7.21 (m, 1H), 0.33 (s, 9H), with Sn satellites at 0.41 and 0.27.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To anhydrous THF (100 ml) containing 3-bromo-pyridine (3.29 g, 20.82 mmol), were added 1.2 eq of iPrMgCl (12.49 ml, 2M in THF) and the resulting mixture was stirred for 2 hours under N2 (10° C.). Subsequently 1.2 eq of (CH3)3SnCl were added and the reaction mixture was stirred for 18 hours at room temperature (under N2). The reaction mixture was quenched with a saturated NH4Cl solution, diluted with ethyl acetate, washed three times with a saturated NaHCO3 solution, dried (Na2SO4), filtered and concentrated. The resulting residue was purified by flash chromatography (diethyl ether/PE 1/1) to afford 3-trimethylstannanyl-pyridine (71) (3.32 g, 66%). LCMS (method A): Rt: 2.09 min, ([M+H]+=242). 1H-NMR (400 MHz, CDCl3): δ 8.62 (bs, 1H), 8.52 (dd, J=5 Hz, 2 Hz, 1H), 7.76 (dt, J=8 Hz, 2 Hz, 1H), 7.25-7.21 (m, 1H), 0.33 (s, 9H), with Sn satellites at 0.41 and 0.27.
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Synthesis routes and methods IV

Procedure details

The 3-trimethylstannylpyridine reagent was prepared from 3-bromopyridine by reacting the latter with n-butyllithium under nitrogen at -78° C., followed by addition of one equivalent of trimethylstannyl chloride. Aqueous work-up and concentration in vacuo gave 3-trimethylstannylpyridine in 79% yield.
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Synthesis routes and methods V

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To a reaction vessel equipped with a mechanically driven agitator, water-cooled condenser, addition funnel, thermometer, and nitrogen inlet was added a solution containing 17.1 g. (0.108 mole) of 3-bromopyridine in 150 cc. of anhydrous ether. The solution was cooled to -50° C. using a dry ice-acetone bath. By a dropwise addition, 40 cc. (0.108 mole) of n-butyllithium in n-hexane was added over 14 minutes. The resulting yellow-orange solution was stirred for an additional 60 minutes. A solution containing 17.9 g. (0.09 mole) of trimethyltin chloride in 150 cc. of anhydrous benzene was added over 40 minutes, followed by a 75 minute stirring period. The dark orange solution was warmed to room temperature and stirred 18 hours before being hydrolyzed with a saturated aqueous solution of ammonium chloride. The aqueous phase was separated from the organic phase and washed with 200 cc. of ether. The organic portions were combined, dried over a quantity of anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. A dark red liquid (16.2 g.) was isolated and distilled under reduced pressure (0.1-0.2 mm.). A clear, colorless liquid fraction boiling at 50°-60° C. was collected and redistilled (6.5 mm.). The fraction boiling at 100°-103° C. was collected and analyzed. The tin content was found to be 48.89%. The calculated tin content for trimethyl-3-pyridyltin is 49.07%. Gas chromatographic analysis indicated a purity of 98% and the refractive index was recorded as 1.5399 at 25° C. The nuclear magnetic resonance spectrum contained a singlet at 0.33 ppm. (CH3 -Sn, 9H's), a complex multiplet centered at 7.2 ppm. (β-pyridyl H, 1H), a doublet of triplets at 7.75 ppm. (γ-pyridyl H, 1H), a doublet of doublets at 8.52 ppm. (γ-pyridyl H on 6 carbon, 1H), and a doublet at 8.65 ppm. (γ-pyridyl H on 2 carbon, 1H), in agreement with the expected structure.
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